3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one
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Overview
Description
3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one is a complex organic compound that features a unique combination of a thiazolidine ring and a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one typically involves the reaction of 4-bromobenzaldehyde with thiazolidine-2-thione in the presence of a base, followed by cyclization with 2H-chromen-2-one under acidic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in studies related to enzyme inhibition and protein binding, providing insights into biological processes and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine ring can interact with enzyme active sites, inhibiting their activity, while the chromenone structure can bind to receptors, modulating their function. These interactions lead to various biological effects, including anticancer activity and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
4-bromophenyl thiazolidine derivatives: These compounds share the thiazolidine ring and bromophenyl group but lack the chromenone structure.
Chromenone derivatives: These compounds have the chromenone structure but do not include the thiazolidine ring.
Uniqueness
The uniqueness of 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one lies in its combined structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[2-(4-bromophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO3S/c20-14-7-5-12(6-8-14)18-21(9-10-25-18)17(22)15-11-13-3-1-2-4-16(13)24-19(15)23/h1-8,11,18H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKYVGUDTYWEBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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